molecular formula C16H13FN4O3S B11484021 3-(2-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-(2-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11484021
M. Wt: 360.4 g/mol
InChI Key: AVPLVLWDIGHJKW-UHFFFAOYSA-N
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Description

N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring can be introduced via a condensation reaction with appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amines or other reduced derivatives .

Scientific Research Applications

N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H13FN4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-[2-(thiophene-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H13FN4O3S/c17-11-5-2-1-4-10(11)13-20-16(24-21-13)15(23)19-8-7-18-14(22)12-6-3-9-25-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23)

InChI Key

AVPLVLWDIGHJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CS3)F

Origin of Product

United States

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